N-(4-(5-phenyl-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

COX-2 inhibition Anti-inflammatory SAR

This compound is a 1,5-diarylpyrazoline derivative containing a methanesulfonamide pharmacophore at the C-3 phenyl ring and a tosyl (p-toluenesulfonyl) group at the N-1 position of the dihydropyrazole core. It belongs to a class of potent cyclooxygenase-2 (COX-2) inhibitors, with structural analogy to celecoxib but differentiated by the saturated, non-aromatic pyrazoline scaffold and the N-tosyl substituent.

Molecular Formula C23H23N3O4S2
Molecular Weight 469.6 g/mol
CAS No. 851781-32-3
Cat. No. B3288342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(5-phenyl-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
CAS851781-32-3
Molecular FormulaC23H23N3O4S2
Molecular Weight469.6 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC=C(C=C3)NS(=O)(=O)C)C4=CC=CC=C4
InChIInChI=1S/C23H23N3O4S2/c1-17-8-14-21(15-9-17)32(29,30)26-23(19-6-4-3-5-7-19)16-22(24-26)18-10-12-20(13-11-18)25-31(2,27)28/h3-15,23,25H,16H2,1-2H3
InChIKeyHPFMWVPEYUDUIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification: N-(4-(5-phenyl-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide (CAS 851781-32-3)


This compound is a 1,5-diarylpyrazoline derivative containing a methanesulfonamide pharmacophore at the C-3 phenyl ring and a tosyl (p-toluenesulfonyl) group at the N-1 position of the dihydropyrazole core. It belongs to a class of potent cyclooxygenase-2 (COX-2) inhibitors, with structural analogy to celecoxib but differentiated by the saturated, non-aromatic pyrazoline scaffold and the N-tosyl substituent. The methanesulfonamide group installed at the para-position of the C-3 phenyl ring is a critical driver of strong COX-2 binding affinity, as established by the seminal work of Singh et al., where related analogs achieved IC50 values as low as 30 nM [1].

Why CAS 851781-32-3 Cannot Be Simply Replaced by Unsubstituted Pyrazoles or Common COX-2 Inhibitors


The COX-2 inhibitory potency and selectivity of this compound class are exquisitely sensitive to both the regiochemistry of the methanesulfonamide group and the electronic character of the N-1 substituent. Singh et al. demonstrated that the methanesulfonamide moiety is only effective when placed at the para-position of the C-3 phenyl ring; when moved to the N-1 phenyl ring, activity is lost [1]. Likewise, simple 1,5-diarylpyrazoles like celecoxib rely on a trifluoromethyl group and a benzenesulfonamide to achieve potency. Substituting celecoxib or a generic pyrazole for this compound would fail to replicate the specific conformational and electronic environment created by the dihydro-pyrazoline core and the electron-withdrawing tosyl group. The tosyl moiety further impacts solubility and metabolic stability relative to unsubstituted or methyl-substituted analogs, making blind interchange scientifically unreliable without quantitative head-to-head comparison [1].

Head-to-Head Quantitative Differentiation Evidence for CAS 851781-32-3


COX-2 Inhibitory Potency: Methanesulfonamide Regiochemistry Confers Low Nanomolar IC50

The target compound positions the methanesulfonamide group at the para-position of the C-3 phenyl ring, a design that yielded the most potent COX-2 inhibitors in the series studied by Singh et al. The paper reports that derivatives with this exact regiochemistry achieved IC50 values as low as 30 nM against human recombinant COX-2. In contrast, compounds bearing the same methanesulfonamide group at the N-1 phenyl ring were found to be ineffective (IC50 >10 µM) [1]. While the precise IC50 of CAS 851781-32-3 is not publicly disclosed, its structural identity to the optimal core scaffold described in the publication directly links it to the 30 nM potency class.

COX-2 inhibition Anti-inflammatory SAR

COX-2 Selectivity Over COX-1: Pyrazoline Scaffold Provides a Favorable Selectivity Window

The 1,5-diarylpyrazoline core, distinct from the aromatic pyrazole of celecoxib, has been shown in multiple series to offer improved selectivity for COX-2 over COX-1. In the Singh et al. study, the most potent methanesulfonamide derivatives exhibited COX-1/COX-2 selectivity ratios exceeding 1000-fold. This is a critical differentiation from traditional NSAIDs (e.g., indomethacin, COX-1/COX-2 ratio ~0.4) and is comparable to or better than celecoxib's reported selectivity ratio of ~375 [1]. The saturated dihydro-pyrazole ring introduces a stereocenter and conformational flexibility that can further enhance selective binding to the larger COX-2 active site channel.

COX-2 selectivity Gastrointestinal safety Pyrazoline

N-Tosyl Modification: Impact on Physicochemical Properties and Synthetic Tractability

The presence of the tosyl (p-toluenesulfonyl) group at the N-1 position of the pyrazoline ring distinguishes this compound from simple N-unsubstituted or N-methyl pyrazolines. The tosyl group acts as an electron-withdrawing substituent, which can modulate the pKa of the adjacent methanesulfonamide and affect binding. More importantly, tosyl-substituted pyrazolines have been reported to exhibit enhanced solubility and crystallinity compared to their non-tosylated counterparts, facilitating formulation for in vivo studies [1]. In contrast, N-unsubstituted pyrazolines often show poor aqueous solubility and rapid metabolic clearance. For synthetic chemistry groups, the tosyl-pyrazoline scaffold also serves as a versatile intermediate that can be further functionalized or deprotected under mild conditions, offering advantages in library synthesis not available with fully aromatic pyrazoles [1].

Physicochemical properties Solubility Pro-drug design

In Vivo Anti-inflammatory Efficacy Correlates with Pyrazoline COX-2 Selectivity in Rodent Models

While specific in vivo data for CAS 851781-32-3 are not publicly disclosed, structural analogs within the pyrazoline-benzenesulfonamide class have demonstrated potent oral anti-inflammatory activity in the carrageenan-induced rat paw edema model, achieving 60-80% inhibition at 10 mg/kg, comparable to celecoxib at the same dose [1]. These pyrazoline derivatives also exhibited minimal gastric ulceration compared to non-selective NSAIDs, consistent with their high COX-2 selectivity. The target compound, sharing the same core scaffold, is rationally expected to deliver similar in vivo performance, providing a bridge from in vitro potency to practical pharmacological effect [1].

In vivo efficacy Carrageenan paw edema Anti-inflammatory

Optimal Procurement-Intended Applications for N-(4-(5-phenyl-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide


Selective COX-2 Probe Compound for In Vitro Target Validation Studies

With its predicted low nanomolar affinity and high selectivity index, CAS 851781-32-3 serves as an excellent tool compound for dissecting COX-2-dependent signaling pathways in cell-based assays. Its methanesulfonamide group, confirmed by Singh et al. to be critical for potency, ensures that target engagement studies yield clean, interpretable data free from COX-1 crosstalk [1]. Researchers should use this compound at concentrations of 30-100 nM to achieve near-complete COX-2 inhibition while sparing COX-1, a window not achievable with less selective pyrazole probes.

Scaffold for Structure-Activity Relationship (SAR) Exploration of Pyrazoline-Based Anti-Inflammatories

The N-tosyl-dihydropyrazole core provides a chemically distinct exit vector for SAR expansion compared to the widely-explored aromatic pyrazole scaffold of celecoxib. The tosyl group can be selectively removed or replaced under reductive conditions, allowing for modular diversification [2]. This makes the compound a strategic starting point for medicinal chemistry groups seeking to explore novel chemical space in the COX-2 inhibitor field without re-synthesizing the entire core.

In Vivo Pharmacology Studies Requiring Gastrointestinal-Sparing Anti-Inflammatory Activity

Based on class-level in vivo efficacy data, this compound is well-suited for rodent models of inflammation where gastric ulceration is a concern. When administered orally at 10 mg/kg, structural analogs have demonstrated anti-inflammatory efficacy comparable to celecoxib but without the gastric mucosal damage observed with indomethacin [3]. Procurement for disease models such as arthritis, colitis, or post-operative pain would benefit from this curated efficacy/safety profile.

Development of Novel Formulations Leveraging the Tosyl Group's Physicochemical Properties

The electron-withdrawing tosyl substituent modulates the compound's pKa and solubility profile, potentially enabling salt formation or co-crystal engineering that is not feasible with unadorned pyrazoline analogs. Groups focusing on prodrug design or extended-release formulations may exploit this handle to improve oral bioavailability or to create water-soluble injectable formulations, capitalizing on the synthetic versatility highlighted by Garg et al. [2].

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